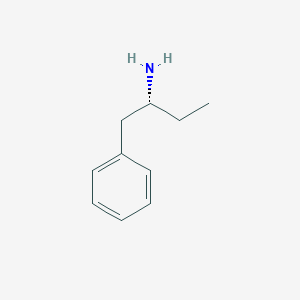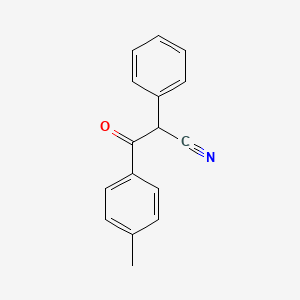
(2R)-1-FENILBUTAN-2-AMINA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-Phenylbutan-2-amine is an organic compound that belongs to the class of amines It is a chiral molecule with a phenyl group attached to the second carbon of a butane chain
Aplicaciones Científicas De Investigación
(2R)-1-Phenylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
Target of Action
The primary target of (2R)-1-PHENYLBUTAN-2-AMINE, also known as Benzeneethanamine, alpha-ethyl-, (alphaR)-, is the N-methyl-D-aspartate receptor (NMDAR) on GABAergic interneurons . This compound also interacts with adenosine A1 receptors, which are almost exclusively expressed at nerve terminals .
Mode of Action
(2R)-1-PHENYLBUTAN-2-AMINE interacts with its targets by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Furthermore, this compound reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .
Biochemical Pathways
The action of (2R)-1-PHENYLBUTAN-2-AMINE affects several biochemical pathways. It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . This compound also influences the glutamate-gated chloride channel (GluCl) allosteric modulators pathway .
Result of Action
The molecular and cellular effects of (2R)-1-PHENYLBUTAN-2-AMINE’s action include a reduction in glutamate release and a decrease in presynaptic activity . These effects contribute to its rapid antidepressant action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R)-1-Phenylbutan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-Phenylbutan-2-amine may involve the catalytic hydrogenation of 2-phenylbutanenitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired amine product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-Phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-Phenylbutan-2-amine: The enantiomer of (2R)-1-Phenylbutan-2-amine, with similar chemical properties but different biological activity.
1-Phenyl-2-aminopropane: A structurally similar compound with a shorter carbon chain.
2-Phenylethylamine: Another related compound with a different substitution pattern on the carbon chain.
Uniqueness
(2R)-1-Phenylbutan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2R)-1-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWLOHKZENDW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}ethanediamide](/img/structure/B2468299.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)

![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)






![4-[(benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine](/img/structure/B2468317.png)
![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)
![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2468321.png)
